molecular formula C7H12O7 B15219861 D-Glycero-L-manno-heptono-gamma-lactone CAS No. 22404-04-2

D-Glycero-L-manno-heptono-gamma-lactone

Cat. No.: B15219861
CAS No.: 22404-04-2
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-PHYPRBDBSA-N
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Description

D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .

Chemical Reactions Analysis

Types of Reactions

D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium periodate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

Scientific Research Applications

D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .

Properties

CAS No.

22404-04-2

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1

InChI Key

VIVCRCODGMFTFY-PHYPRBDBSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O

Origin of Product

United States

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